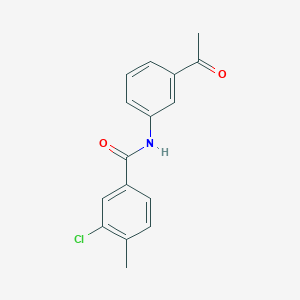

![molecular formula C14H12ClNO3S B5771197 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid](/img/structure/B5771197.png)

2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

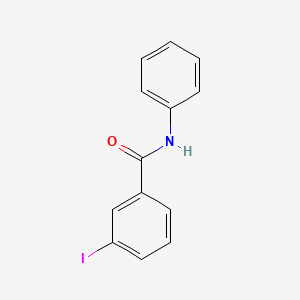

The compound “2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid” is a chemical compound with the molecular formula C14H12ClNO3S . It has an average mass of 309.768 Da and a monoisotopic mass of 309.022644 Da . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Thiophene derivatives, including our compound of interest, have attracted attention due to their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial effects. By modifying the structure of this compound, scientists can design novel drugs for various diseases .

Peptide Conjugation and Drug Delivery

Applied techniques involve amino acid substitutions, modification of peptide termini, and conjugation with polymers or macromolecules (e.g., antibody fragments or albumin). Our compound could serve as a linker or payload in targeted drug delivery systems, enhancing drug stability and specificity .

Materials Science and Organic Electronics

Thiophene-based compounds are essential in organic electronics. Our compound might find applications in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Researchers investigate its electronic properties and compatibility with device fabrication processes .

Wirkmechanismus

Target of Action

The primary targets of 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylic acid are Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating gene expression, cellular differentiation, development, and metabolism .

Mode of Action

The compound interacts with its targets by binding to the active site of these receptors. This binding event triggers a conformational change in the receptor, which allows it to interact with specific DNA sequences and regulate gene expression

Biochemical Pathways

Given the targets of this compound, it is likely involved in pathways related to lipid metabolism, inflammation, and cellular differentiation, which are commonly regulated by pparγ and rxr-alpha .

Pharmacokinetics

Similar compounds are known to have low oral bioavailability due to their susceptibility to proteolytic degradation and low permeability . They are usually administered via intravenous, subcutaneous, or intramuscular routes

Result of Action

Given its targets, it is likely to influence gene expression related to lipid metabolism, inflammation, and cellular differentiation . The exact effects would depend on the specific genes regulated by the activated receptors.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, as certain functional groups in the compound might ionize under specific pH conditions. Similarly, temperature can influence the compound’s stability and the rate of its interactions with its targets. The presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Eigenschaften

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-5-ethylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-2-8-7-10(14(18)19)13(20-8)16-12(17)9-5-3-4-6-11(9)15/h3-7H,2H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTYMHNIHSZMGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-3-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-2(1H)-pyridinone](/img/structure/B5771123.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5771147.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)

![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)

![1-[2-(3-methoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5771188.png)

![4-(2,5-dimethylphenyl)-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5771194.png)